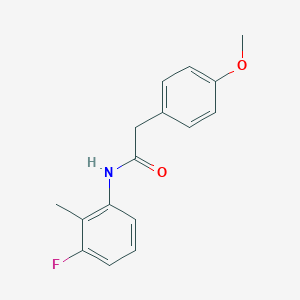

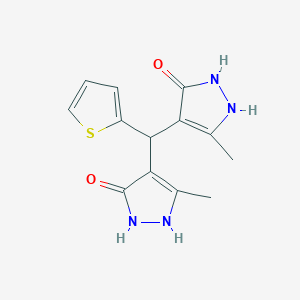

N,N,6-trimethyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N,6-trimethyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, commonly referred to as TMT, is a synthetic compound that has been widely used in scientific research. TMT is a heterocyclic compound with a thienyl group attached to the pyrimidine ring, and it has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TMT is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the activation of apoptotic pathways. TMT has been shown to induce oxidative stress and DNA damage in neuronal cells, leading to cell death and neurodegeneration. TMT has also been shown to activate microglia, leading to inflammation and further neuronal damage.

Biochemical and Physiological Effects

TMT has a range of biochemical and physiological effects, including oxidative stress, DNA damage, inflammation, and neuronal degeneration. TMT has been shown to cause a decrease in the number of olfactory receptor neurons and a reduction in olfactory sensitivity in rats. TMT has also been shown to impair learning and memory in rats, as well as to cause anxiety-like behavior.

Advantages and Limitations for Lab Experiments

TMT has several advantages for use in lab experiments, including its potency and specificity for neuronal cells. TMT can be used to selectively damage specific regions of the brain and to study the effects of neurodegeneration on behavior and cognition. However, TMT also has several limitations, including its toxicity and potential for off-target effects. TMT can cause systemic toxicity and damage to non-neuronal cells, and its effects on behavior and cognition may be confounded by its toxic effects.

Future Directions

There are several future directions for research on TMT, including the development of new models for studying neurodegenerative diseases and the identification of new targets for therapeutic intervention. TMT can be used to study the effects of neurodegeneration on behavior and cognition, as well as to investigate the role of oxidative stress and inflammation in neurodegenerative diseases. Future research on TMT may also focus on developing new compounds that are more potent and specific for neuronal cells, as well as on identifying new targets for therapeutic intervention.

Synthesis Methods

TMT can be synthesized through a multistep process that involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N,6-trimethyl-2-pyrimidineamine to yield TMT. The synthesis of TMT is relatively straightforward, and it can be obtained in high yield and purity.

Scientific Research Applications

TMT has been used extensively in scientific research, particularly in the field of neuroscience. TMT is a potent neurotoxin that has been shown to cause neuronal damage and degeneration in various regions of the brain, including the olfactory bulb, hippocampus, and amygdala. TMT has been used as a model for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for investigating the neural mechanisms underlying olfactory processing and learning and memory.

Properties

Molecular Formula |

C12H15N3OS2 |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

N,N,6-trimethyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C12H15N3OS2/c1-7-9(11(16)15(2)3)10(14-12(17)13-7)8-5-4-6-18-8/h4-6,10H,1-3H3,(H2,13,14,17) |

InChI Key |

LAKAAXYLSYLGIE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)N(C)C |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4Z)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297346.png)

![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297350.png)

![2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297351.png)

![2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297352.png)

![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)

![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297356.png)

![(Z)-7-(2-methoxyphenyl)-10-((2-(prop-2-yn-1-yloxy)naphthalen-1-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B297363.png)

![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)

![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)